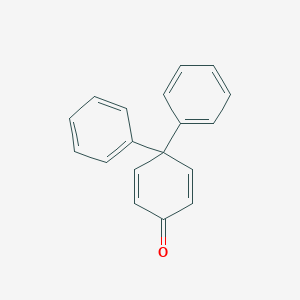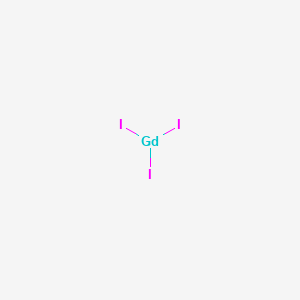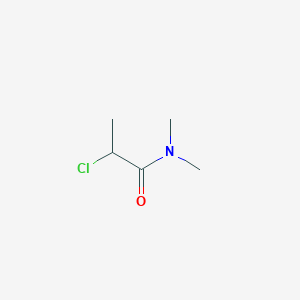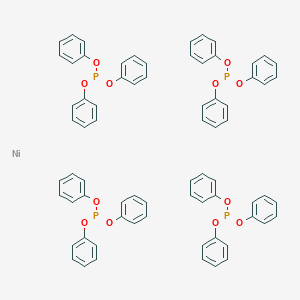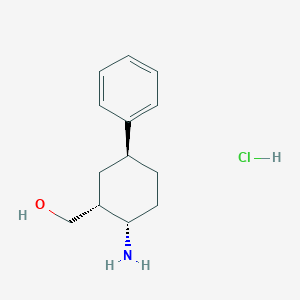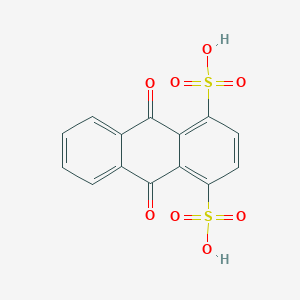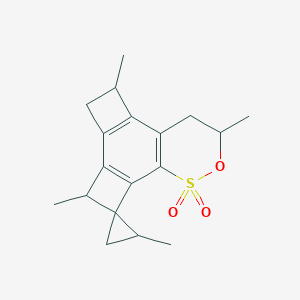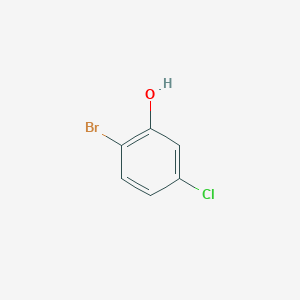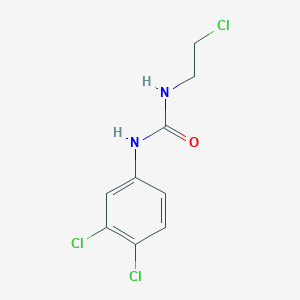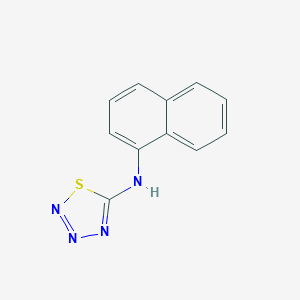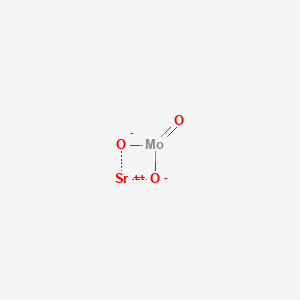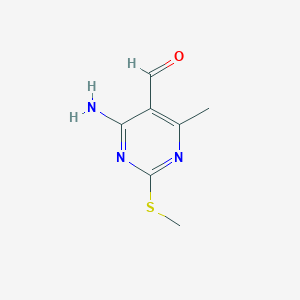![molecular formula C14H8O2 B087947 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione CAS No. 5254-01-3](/img/structure/B87947.png)
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione, commonly referred to as DCAD, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DCAD is a highly conjugated molecule that consists of two fused five- and six-membered rings, and a carbonyl group at the 1,2-position.
Mécanisme D'action
The mechanism of action of DCAD is not fully understood, but it is believed to involve intercalation into DNA and RNA, which can lead to changes in their structure and function. DCAD has also been shown to generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
DCAD's biochemical and physiological effects are largely dependent on its concentration, exposure time, and the system in which it is used. In vitro studies have shown that DCAD can induce DNA damage and inhibit DNA synthesis at high concentrations. However, at lower concentrations, DCAD has been shown to have no significant effect on cell viability or proliferation. In vivo studies have shown that DCAD can accumulate in various organs, including the liver, spleen, and kidneys, but its toxicity and long-term effects are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
DCAD's unique chemical properties make it a versatile tool for various lab experiments, including DNA and RNA detection, photodynamic therapy, and the synthesis of functional materials. However, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for DCAD research, including the development of new synthesis methods, the exploration of its potential as a photosensitizer for photodynamic therapy, and the investigation of its interactions with other biomolecules, such as proteins and lipids. In addition, further studies are needed to determine DCAD's toxicity and long-term effects in vivo, as well as its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DCAD is a unique 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione that has gained significant attention in recent years due to its potential applications in scientific research. DCAD can be synthesized through various methods and has been used in various applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. Despite its potential advantages, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments. Further research is needed to fully understand DCAD's mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Méthodes De Synthèse
DCAD can be synthesized through various methods, including the Diels-Alder reaction, Suzuki-Miyaura coupling, and Friedel-Crafts acylation. The most commonly used method for DCAD synthesis is the Diels-Alder reaction, which involves the reaction of anthracene-9,10-dione and cyclopentadiene. This reaction yields a mixture of DCAD and its isomer, 6,7-dihydrocyclopenta[fg]acenaphthylene-1,2-dione (DHCD). DCAD can be separated from DHCD using column chromatography.
Applications De Recherche Scientifique
DCAD has been used in various scientific research applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. DCAD's unique chemical structure allows it to interact with DNA and RNA through intercalation, which has been used for the detection and quantification of nucleic acids in biological samples. In addition, DCAD's photochemical properties make it a promising candidate for photodynamic therapy, a cancer treatment that uses light to activate photosensitizers and generate reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
5254-01-3 |
|---|---|
Nom du produit |
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione |
Formule moléculaire |
C14H8O2 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1(13),4,6,10(14),11-pentaene-2,3-dione |
InChI |
InChI=1S/C14H8O2/c15-13-9-5-3-7-1-2-8-4-6-10(14(13)16)12(9)11(7)8/h3-6H,1-2H2 |
Clé InChI |
MYYPBOYMYOLWAI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
SMILES canonique |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
Autres numéros CAS |
5254-01-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

